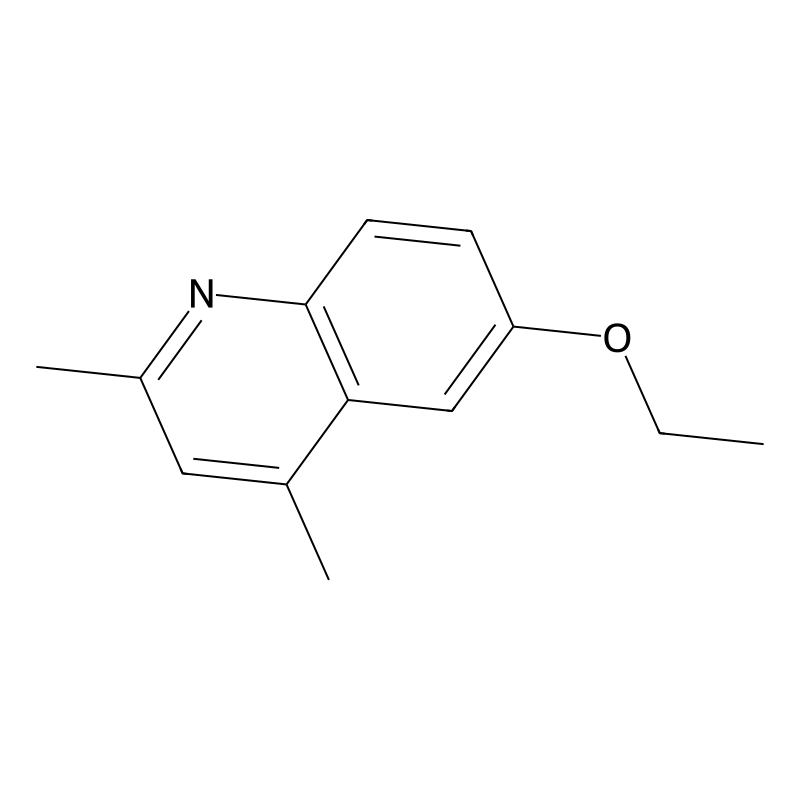

6-Ethoxy-2,4-dimethylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Ethoxy-2,4-dimethylquinoline is an organic compound with the molecular formula C13H15NO. It belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is a derivative of ethoxyquin, which is commonly used as an antioxidant in food and feed. The presence of ethoxy and methyl groups at specific positions on the quinoline ring contributes to its unique chemical properties and potential biological activities .

Metabolism of Ethoxyquin

EDMQ is a metabolite of Ethoxyquin, an antioxidant commonly used in food and animal feed []. Metabolites are substances produced by the body as it breaks down a foreign chemical. In this case, EDMQ is one of the breakdown products of Ethoxyquin after it is consumed by an organism. Scientific research on EDMQ primarily focuses on its role in understanding Ethoxyquin's metabolism and potential effects in biological systems [, ].

- Oxidation: The compound can be oxidized to form various products, including hydroxylated forms. For instance, oxidation may lead to the formation of 6-hydroxy-2,4-dimethylquinoline.

- Nucleophilic Substitution: The ethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Aromatic Substitution: The methyl groups on the quinoline ring can direct electrophilic aromatic substitution reactions, facilitating the introduction of additional substituents at the ortho or para positions.

These reactions are significant for synthetic applications and modifications of the compound for desired properties .

Research indicates that 6-Ethoxy-2,4-dimethylquinoline exhibits various biological activities:

- Antioxidant Properties: Similar to its parent compound ethoxyquin, it may function as an antioxidant, protecting cells from oxidative damage.

- Antimicrobial Activity: Some studies suggest that quinoline derivatives possess antimicrobial properties, making them potential candidates for developing new antimicrobial agents.

- Pharmacological Potential: There is ongoing research into the pharmacological applications of quinoline derivatives, including their role in treating diseases such as cancer and infections .

Several methods have been developed for synthesizing 6-Ethoxy-2,4-dimethylquinoline:

- Alkylation Reactions: The synthesis often involves alkylation of 2,4-dimethylquinoline with ethyl halides under basic conditions.

- Photocatalytic Methods: Recent advancements include TiO2-photocatalyzed reactions that allow for efficient synthesis under mild conditions, promoting both oxidation and reduction processes .

- Conventional Organic Synthesis: Traditional methods may involve multi-step synthesis starting from simpler quinoline derivatives, employing various reagents and catalysts to achieve the desired product .

6-Ethoxy-2,4-dimethylquinoline has several notable applications:

- Food Industry: As a metabolite of ethoxyquin, it is used as an antioxidant in animal feed and food products to prevent degradation.

- Pharmaceuticals: Its potential biological activities make it a candidate for drug development aimed at treating oxidative stress-related diseases.

- Chemical Research: The compound serves as a reference standard in analytical chemistry for environmental analysis and testing .

Interaction studies involving 6-Ethoxy-2,4-dimethylquinoline focus on its metabolic pathways and interactions with biological systems:

- Metabolism: Studies indicate that 6-Ethoxy-2,4-dimethylquinoline is metabolized in vivo to various hydroxylated forms. Understanding these metabolic pathways is crucial for assessing its safety and efficacy.

- Toxicological Assessments: Evaluations have been conducted to determine its toxicity profile and potential interactions with other compounds in biological systems .

Several compounds share structural similarities with 6-Ethoxy-2,4-dimethylquinoline. A comparison highlights its unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethoxyquin (1,2-Dihydro-2,2,4-trimethylquinoline) | Contains three methyl groups at positions 2 and 4 | Stronger antioxidant properties |

| 2-Methylquinoline | Methyl group at position 2 | Lacks ethoxy substituent |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Exhibits different biological activities |

6-Ethoxy-2,4-dimethylquinoline stands out due to its specific arrangement of substituents which may influence its reactivity and biological activity compared to these similar compounds .